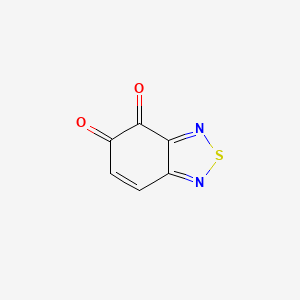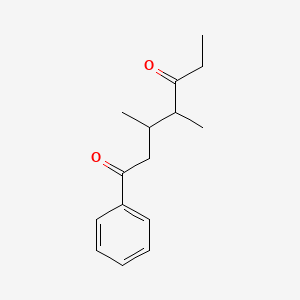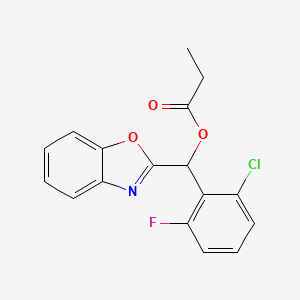![molecular formula C36H34O2 B14316051 2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one) CAS No. 106017-43-0](/img/no-structure.png)
2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is a complex organic compound that belongs to the class of biaryl ketones. This compound is characterized by the presence of two acenaphthylene units connected through a central carbonyl bridge, with each acenaphthylene unit further substituted with a 2-methylpentan-3-one group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) typically involves the following steps:
Formation of Acenaphthylene Units: The initial step involves the synthesis of acenaphthylene units through cyclization reactions of appropriate precursors.
Coupling Reaction: The acenaphthylene units are then coupled using a suitable coupling agent to form the biaryl structure.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acenaphthylene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biaryl ketones.
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Binaphthyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Bipyridyl]-3,3’-diyl)bis(2-methylpentan-3-one)
Uniqueness
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is unique due to its biaryl structure with acenaphthylene units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
| 106017-43-0 | |
Fórmula molecular |
C36H34O2 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2-methyl-2-[1-[3-(2-methyl-3-oxopentan-2-yl)acenaphthylen-1-yl]acenaphthylen-3-yl]pentan-3-one |
InChI |
InChI=1S/C36H34O2/c1-7-31(37)35(3,4)29-17-15-21-11-9-13-23-25(19-27(29)33(21)23)26-20-28-30(36(5,6)32(38)8-2)18-16-22-12-10-14-24(26)34(22)28/h9-20H,7-8H2,1-6H3 |
Clave InChI |
XMXYSCDOCBLOGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)(C)C1=C2C=C(C3=CC=CC(=C32)C=C1)C4=CC5=C(C=CC6=C5C4=CC=C6)C(C)(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)


![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)


![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)


